(3,4-Difluorophenyl)-ethylcarbamic acid
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-ethylcarbamic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-12(9(13)14)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBXHSGXUDAMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl Carbamate Derivatives
Ethyl carbamates with fluorinated or substituted aromatic groups exhibit distinct properties:
*Note: Theoretical values for this compound are extrapolated from related carbamates.
Key Differences :
- Fenoxycarb contains a phenoxyphenoxy group, enhancing its hydrophobicity and insecticidal activity compared to the fluorinated phenyl group in the target compound .
- Desmedipham includes a phenylurethan moiety, which broadens its herbicidal efficacy but reduces metabolic stability relative to fluorinated analogs .
Fluorinated Aromatic Acids
Fluorinated phenylpropionic and cinnamic acids share structural motifs with the target compound but differ in functional groups:
Key Differences :
- 3-(3,4-Difluorophenyl)propionic acid lacks the carbamate group, making it more acidic and less likely to cross the blood-brain barrier compared to the target compound .
- trans-3,4-Difluorocinnamic acid features a conjugated double bond (α,β-unsaturated acid), enabling Michael addition reactions, unlike the saturated ethylcarbamate backbone .
Reactive Precursors
| Compound Name | Molecular Formula | Reactivity | Applications |
|---|---|---|---|
| 3,4-Difluorophenyl isocyanate | C7H3F2NO | High (forms ureas, carbamates) | Intermediate in drug synthesis |
Key Differences :
- The isocyanate group in 3,4-Difluorophenyl isocyanate is highly reactive, enabling rapid covalent bond formation with amines or alcohols. In contrast, the carbamate group in the target compound is hydrolytically stable, favoring prolonged bioactivity .
Data Table Overview
| Property | This compound* | 3-(3,4-Difluorophenyl)propionic acid | trans-3,4-Difluorocinnamic acid | Fenoxycarb |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 213.17 | 186.16 | 184.14 | 307.33 |
| Key Functional Group | Carbamate | Carboxylic acid | α,β-unsaturated acid | Carbamate |
| Bioactivity | Enzyme inhibition (hypothesized) | Intermediate | Drug discovery | Insecticide |
| Fluorination Impact | Enhanced lipophilicity | Increased acidity | Improved reactivity | N/A |
*Theoretical values for illustrative comparison.
Preparation Methods
Protection-Deprotection Strategy via tert-Butyl Carbamate
A widely cited method involves the synthesis of Carbamic acid, N-[(1S)-2-(3,4-difluorophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester as a precursor, which is subsequently deprotected to yield the target compound. The process begins with β-amino-3,4-difluoro-benzenepropanol, where the primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures selective functionalization of the amine while preserving the hydroxyl group. The Boc-protected intermediate is then subjected to acidic hydrolysis, typically using hydrochloric acid or trifluoroacetic acid, to remove the tert-butyloxycarbonyl group, yielding the free carbamic acid.
Critical parameters include the stoichiometry of Boc₂O (1.2 equivalents relative to the amine) and reaction temperature (0–25°C), which minimize side reactions such as overprotection or ester hydrolysis. The final product is isolated via extraction into dichloromethane, followed by washing with aqueous acid to adjust the pH to 4–7, effectively removing residual bases or unreacted starting materials.
Direct Carbamate Formation via Amine-Ester Condensation
A third method involves the direct reaction of 3,4-difluorophenethylamine with chloroformate derivatives. For instance, ethyl chloroformate reacts with the amine in the presence of a base such as triethylamine, forming the corresponding carbamate. This one-step process is advantageous for its simplicity but requires stringent control over reaction pH (7–8) to prevent overalkylation or hydrolysis of the chloroformate.
The use of aprotic solvents like dichloromethane or tetrahydrofuran enhances reaction efficiency by stabilizing the electrophilic chloroformate. Post-reaction purification involves washing with dilute hydrochloric acid to remove unreacted amine, followed by crystallization from hexane/ethyl acetate mixtures to isolate the pure carbamic acid.
Key Reaction Parameters and Optimization
Solvent Selection and Temperature Effects
DMSO is frequently employed in cyclopropanation and condensation reactions due to its high polarity and ability to stabilize transition states. For example, in the synthesis of cyclopropane intermediates, DMSO facilitates the reaction between trimethylsulfoxonium iodide and alkenes at 60–80°C, achieving yields exceeding 70%. Conversely, chlorinated solvents like dichloromethane are preferred for acid-base extractions during purification, as they provide excellent phase separation and minimize emulsion formation.
Impurity Control and Byproduct Management
A major challenge in carbamate synthesis is the formation of bis-impurities, where two amine molecules react with a single chloroformate. Patent EP1741700B1 addresses this by maintaining a slight excess of the amine (1.5–2.5 equivalents) and using p-toluenesulfonic acid (PTSA) to adjust the pH during workup, selectively precipitating the target compound while leaving bis-impurities in the aqueous phase. Chromatographic analyses (HPLC, GC-MS) are critical for monitoring impurity levels, with acceptance criteria typically set at <0.5% for pharmaceutical intermediates.
Analytical Characterization
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR of (3,4-Difluorophenyl)-ethylcarbamic acid exhibits characteristic signals for the difluorophenyl group (δ 7.2–7.4 ppm, multiplet) and the ethylcarbamate moiety (δ 1.2 ppm, triplet for CH₃; δ 3.4 ppm, quartet for CH₂).
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column and UV detection at 254 nm confirms purity >98%, with retention times compared against authenticated standards.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 245.1 [M+H]<sup>+</sup>, consistent with the molecular formula C₁₀H₁₀F₂NO₂.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Industrial processes prioritize reagents that are both safe and economical. For example, sodium hydride, though effective for deprotonation, poses safety risks due to hydrogen gas evolution. Alternatives like potassium carbonate or triethylamine are preferred for large-scale reactions, albeit with slower reaction kinetics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3,4-difluorophenyl)-ethylcarbamic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via carbamate formation between 3,4-difluorophenethylamine and ethyl chloroformate. Optimization involves controlling reaction temperature (0–5°C) and pH (neutral to slightly basic) to minimize side reactions like hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Monitoring by TLC or HPLC ensures intermediate stability .
- Key Parameters :
- Solvent: Dichloromethane or THF.
- Catalyst: Triethylamine or DMAP.
- Yield: Typically 60–75% after optimization.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : Confirm substitution patterns (e.g., fluorine atoms at 3,4-positions via NMR).
- HPLC-MS : Detect impurities (<2% by area) and verify molecular ion peaks ().
- Elemental Analysis : Validate C, H, N, F content (±0.3% theoretical).
Q. What solvents and pH conditions are optimal for solubilizing this compound in biological assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO (50 mg/mL) or ethanol (20 mg/mL). For in vitro studies, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to avoid precipitation. Stability testing under varying pH (4–9) shows degradation <10% over 24 hours at 25°C .
Advanced Research Questions
Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the carbamate carbonyl group. This enhances reactivity in nucleophilic acyl substitutions (e.g., with amines or alcohols). Kinetic studies using NMR or stopped-flow techniques can quantify rate constants under varying solvent polarities (e.g., DMF vs. THF) .
- Data Interpretation : Compare with non-fluorinated analogs (e.g., phenyl-ethylcarbamic acid) to isolate electronic effects from steric factors.
Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?
- Methodological Answer : Contradictions may arise from:
- Purity : Trace impurities (e.g., unreacted 3,4-difluorophenethylamine) can confound assays. Re-purify via preparative HPLC and re-test.
- Assay Conditions : Vary buffer ionic strength (e.g., 50 mM vs. 150 mM NaCl) or incubation time to identify false negatives.
- Case Study : In cytochrome P450 inhibition assays, discrepancies were resolved by standardizing microsomal protein concentrations and pre-incubation times .
Q. What strategies are effective for studying the compound’s metabolic stability in hepatic models?
- Methodological Answer :
- In Vitro Models : Use human liver microsomes (HLM) or hepatocytes with NADPH regeneration systems. Monitor parent compound depletion via LC-MS/MS.
- Metabolite ID : Employ high-resolution MS (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
- Key Finding : Fluorine atoms reduce oxidative metabolism, increasing half-life ( min in HLM) compared to non-fluorinated analogs .
Key Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions to prevent carbamate hydrolysis.
- Characterization : Cross-validate purity using orthogonal techniques (e.g., NMR + HPLC).
- Biological Assays : Include fluorine-free analogs as controls to isolate substituent effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
